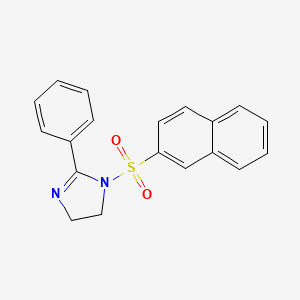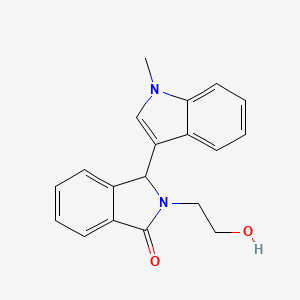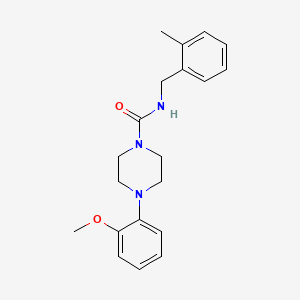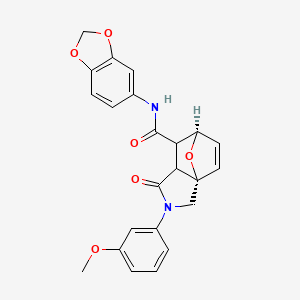![molecular formula C20H23N5O2S2 B13372938 N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B13372938.png)
N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the N,N-dimethylacetamide moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired product, but often involve controlled temperatures and specific solvents.
Major Products Formed
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: It can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound may have potential as a therapeutic agent, either as a drug itself or as a precursor to active pharmaceutical ingredients.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide include other pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives, as well as compounds with similar functional groups such as sulfonamides or acetamides.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and a complex heterocyclic core. This gives it unique properties and potential applications that may not be present in similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and potential for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C20H23N5O2S2 |
|---|---|
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[[8-oxo-11-(2-phenylethyl)-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H23N5O2S2/c1-23(2)17(26)13-28-20-22-25-18(27)15-12-24(10-8-14-6-4-3-5-7-14)11-9-16(15)21-19(25)29-20/h3-7H,8-13H2,1-2H3 |
Clave InChI |
MFHDYEAKFRYINW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CSC1=NN2C(=O)C3=C(CCN(C3)CCC4=CC=CC=C4)N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Fluorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372855.png)

![3-(4-methoxyphenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium](/img/structure/B13372866.png)

![1,3-dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]hydrazone}](/img/structure/B13372889.png)
![7-(2-methoxyethyl)-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13372892.png)

![6-bromo-8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372902.png)
![N-(1H-benzimidazol-2-yl)-N-[3-(1H-benzimidazol-2-yl)phenyl]amine](/img/structure/B13372907.png)
![6-Benzyl-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372909.png)

![3-(1-Benzofuran-2-yl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372919.png)

![tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13372923.png)
